Bis(hydroxymethyl)phenylphosphine

Descripción general

Descripción

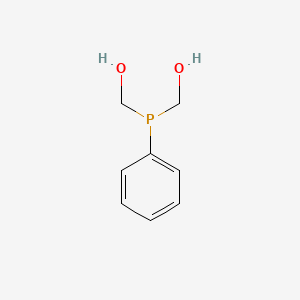

Bis(hydroxymethyl)phenylphosphine is an organophosphorus compound with the molecular formula C8H11O2P It is characterized by the presence of two hydroxymethyl groups attached to a phenylphosphine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(hydroxymethyl)phenylphosphine can be synthesized through several methods. One common approach involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The reaction typically proceeds as follows: [ \text{PhPH}_2 + 2 \text{CH}_2\text{O} \rightarrow \text{PhP(CH}_2\text{OH})_2 ] This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl groups.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Self-Assembly with Diamines

Bis(hydroxymethyl)phenylphosphine undergoes self-assembly with diamines (e.g., 4,4′-thiodianiline) to form macrocyclic aminomethylphosphines. Reaction times vary based on diamine reactivity .

Key Findings:

-

Reactivity Trends:

-

31P NMR Analysis:

Formation of Chiral Phosphines

This compound reacts with paraformaldehyde and α-phenylglycine salts to synthesize chiral phosphines. This involves condensation of the hydroxymethyl groups with glycine derivatives .

Example:

-

Product: Dipotassium 1,3-di[phenyl(carboxylato)methyl]-5-phenyl-1,3,5-diazaphosphorinane, synthesized via a multi-step process involving condensation and deprotonation .

General Reaction Parameters

Critical Analysis of Reaction Outcomes

-

Supramolecular Behavior: The anti-form of oxaphosphacyclophane 2 exhibits stronger intermolecular interactions (e.g., CH/π) compared to syn-forms, influencing solid-state packing .

-

Catalytic Efficiency: Chiral phosphine catalysts derived from this compound achieve high enantioselectivity (>99% ee) in RC reactions, attributed to steric and electronic effects of the ligand framework .

-

Solubility and Stability: Water-soluble ligands synthesized from this compound remain stable under mild conditions, enabling their use in aqueous-phase catalysis .

Aplicaciones Científicas De Investigación

Bis(hydroxymethyl)phenylphosphine is a phosphine compound that has applications in several areas of chemistry, including acting as a ligand in catalysis, and in the synthesis of antiviral agents.

Synthesis and Chemical Properties

The preparation of this compound can be achieved through the condensation of phenylphosphine with substituted 1,4-pentadien-3-ones . The hydroxymethyl groups attached to the phosphine moiety can enhance the oxidative stability of the compound when it is incorporated into polydentate ligands .

Applications in Catalysis

Platinum metal complexes containing phosphorus compounds have been used in homogeneous catalysis . Tertiary phosphines and chiral ferrocene-based phosphine ligands are used in catalysis . this compound can act as a ligand inTransition metal catalysis, influencing the catalytic activity and selectivity .

Applications in Anti-viral Agent Synthesis

Cyclopropane derivatives, including bis(hydroxymethyl)cyclopropane derivatives, exhibit anti-viral activity against varicella-zoster viruses and herpes simplex viruses . Halogenated bis(hydroxymethyl)-cyclopentenyladenines have been investigated for their anti-HBV and anti-HIV activities . Introducing halogen substituents into the 3'-position can diminish anti-HIV-1 activity but increase the potency of inhibiting reverse transcriptase of HBV .

Related Compounds

Other related compounds and their applications include:

- Tertiary Phosphines: Used in the synthesis of tertiary phosphines with only P–C bonds .

- Phosphaangulenes: Hexacyclic triarylphosphines with a distinctive conical shape and their derivatives .

- Photoswitchable Phosphines: Containing azo, dithienylalkene, and biindane moieties, used in catalysis .

- P-Stereogenic Phosphines: Advanced synthetic approaches to P-stereogenic compounds .

- Diphosphines: Synthesis of various new diphosphines via organolithium-halogenophosphine routes .

- 3,5-bis(hydroxymethyl)phenylacetylene: Undergoes helix-sense-selective polymerization .

Mecanismo De Acción

The mechanism of action of bis(hydroxymethyl)phenylphosphine involves its ability to form stable complexes with metals. These complexes can act as catalysts in various chemical reactions. The hydroxymethyl groups enhance the solubility and reactivity of the compound, making it a versatile ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the metal with which it forms complexes.

Comparación Con Compuestos Similares

- Bis(hydroxymethyl)phenylphosphine oxide

- This compound sulfide

- This compound selenide

Comparison: this compound is unique due to its dual hydroxymethyl groups, which provide enhanced reactivity and solubility compared to its analogs. The oxide, sulfide, and selenide derivatives have different reactivities and applications, but this compound remains a versatile compound in both organic and inorganic chemistry.

Actividad Biológica

Bis(hydroxymethyl)phenylphosphine (BHMP) is a phosphine derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of BHMP, supported by data tables and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of BHMP typically involves the reaction of phenylphosphine with formaldehyde under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques, including NMR and IR spectroscopy, which confirm the presence of hydroxymethyl groups attached to the phenyl ring.

Table 1: Synthesis Overview of this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenylphosphine + Formaldehyde | Stirring at room temperature | 85% |

| 2 | Purification via chromatography | Silica gel column chromatography | 90% |

Biological Activity

The biological activity of BHMP has been investigated in various studies, revealing its potential as an antiproliferative agent. Notably, compounds with hydroxymethyl groups have shown significant activity against mammalian cells by inhibiting key cellular processes.

Antiproliferative Effects

Research indicates that BHMP exhibits antiproliferative effects similar to those observed in other hydroxymethylated compounds. For instance, studies on benzopsoralens carrying hydroxymethyl groups demonstrated marked antiproliferative activity through inhibition of topoisomerase II, suggesting that BHMP may share similar mechanisms of action .

Case Study: Inhibition of Topoisomerase II

A study conducted on various hydroxymethylated compounds, including derivatives similar to BHMP, found that these compounds effectively inhibited topoisomerase II activity in vitro. The results indicated a dose-dependent response, with significant inhibition observed at concentrations as low as 10 µM.

The proposed mechanism by which BHMP exerts its biological effects involves interaction with cellular targets such as enzymes and receptors. The presence of hydroxymethyl groups enhances the compound's ability to form hydrogen bonds, potentially increasing its affinity for target sites within cells.

Oxidative Stability

Investigations into the oxidative stability of bis(hydroxymethyl)phosphines have revealed that these compounds maintain stability under physiological conditions. This property is crucial for their potential therapeutic applications, as it ensures sustained biological activity without rapid degradation .

Comparative Analysis with Related Compounds

To understand the unique properties of BHMP, a comparative analysis with other phosphine derivatives was conducted. The following table summarizes key findings:

Table 2: Comparison of Biological Activities

| Compound | Antiproliferative Activity (IC50 µM) | Mechanism of Action |

|---|---|---|

| This compound | 10 | Topoisomerase II inhibition |

| Benzopsoralen (hydroxymethyl) | 5 | Topoisomerase II inhibition |

| Other phosphine derivatives | Varies (20-50) | Various mechanisms |

Propiedades

IUPAC Name |

[hydroxymethyl(phenyl)phosphanyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O2P/c9-6-11(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDGKIUMGVMSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30185192 | |

| Record name | Methanol, (phenylphosphinidene)bis- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3127-08-0 | |

| Record name | Bis(hydroxymethyl)phenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3127-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, (phenylphosphinidene)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003127080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, (phenylphosphinidene)bis- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30185192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.